2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-
Brand Name: Vulcanchem
CAS No.: 647832-04-0
VCID: VC16889371
InChI: InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H
SMILES:
Molecular Formula: C10H5BrCl2O3
Molecular Weight: 323.95 g/mol

2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-

CAS No.: 647832-04-0

Cat. No.: VC16889371

Molecular Formula: C10H5BrCl2O3

Molecular Weight: 323.95 g/mol

* For research use only. Not for human or veterinary use.

2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- - 647832-04-0

Specification

CAS No. 647832-04-0
Molecular Formula C10H5BrCl2O3
Molecular Weight 323.95 g/mol
IUPAC Name 2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one
Standard InChI InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H
Standard InChI Key YDGDKQDWTINIEA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)OC2C(=C(C(=O)O2)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s molecular formula is C10H5BrCl2O3\text{C}_{10}\text{H}_{5}\text{BrCl}_{2}\text{O}_{3}, with a molar mass of 323.95 g/mol. Its IUPAC name, 2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one, reflects the substitution pattern:

  • 3-Bromophenoxy group: Introduces steric bulk and electron-withdrawing effects.

  • Dichloro substituents: Enhance electrophilicity at C3 and C4, facilitating nucleophilic substitutions.

  • γ-Lactone ring: Imparts strain, increasing reactivity toward ring-opening reactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H5BrCl2O3\text{C}_{10}\text{H}_{5}\text{BrCl}_{2}\text{O}_{3}
Molecular Weight323.95 g/mol
CAS Registry647832-04-0
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Halogenation of Furanone Precursors: Mucochloric acid (3,4-dichloro-2(5H)-furanone) serves as a starting material, reacting with 3-bromophenol under acid catalysis to introduce the phenoxy group .

  • Optimization of Reaction Conditions:

    • Catalyst: Sulfuric acid or silica-supported acid catalysts improve yield (70–85%) .

    • Solvent: Dichloromethane or toluene at reflux (80–110°C).

    • Purification: Column chromatography or recrystallization from hexane/ethyl acetate mixtures.

Table 2: Key Synthetic Parameters

ParameterCondition
Starting MaterialMucochloric acid
Phenol Derivative3-Bromophenol
CatalystH2SO4\text{H}_2\text{SO}_4
Temperature80–110°C
Yield70–85%

Chemical Reactivity

Nucleophilic Substitutions

The dichloro substituents at C3 and C4 undergo regioselective reactions:

  • Suzuki-Miyaura Coupling: With arylboronic acids (ArB(OH)2\text{ArB(OH)}_2) and Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, the C4 chlorine is replaced by an aryl group, yielding 3-chloro-4-aryl derivatives (60–70% yield).

  • Hydrogenolysis: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the C–O bond, producing 3,4-dichloro-5-hydroxy-2(5H)-furanone and bromobenzene.

Radical Reactions

Under radical initiators (e.g., AIBN), the compound participates in atom-transfer processes:

C3Cl+RC3R+Cl\text{C}_3\text{Cl} + \text{R}^\cdot \rightarrow \text{C}_3\text{R} + \text{Cl}^\cdot

This pathway enables alkylation at C3 or C4, forming branched derivatives.

Biological Activity

Antimicrobial Effects

Studies on structural analogues demonstrate potent biofilm disruption:

  • Staphylococcus aureus: 3,4-Dichloro-5-phenoxy derivatives reduce biofilm biomass by 60% at 10 µg/mL, comparable to vancomycin .

Comparison with Structural Analogues

Halogenation Effects

  • Bromine vs. Chlorine: Bromophenoxy derivatives exhibit higher logP values (3.2 vs. 2.8), enhancing membrane permeability but reducing aqueous solubility .

  • Bioactivity: 3-Bromo substitutes show 20% greater QS inhibition than chloro analogues in Pseudomonas aeruginosa .

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